2,3-Dimethylbenzothiazolium iodide chemical properties
2,3-Dimethylbenzothiazolium iodide chemical properties
An In-depth Technical Guide to 2,3-Dimethylbenzothiazolium Iodide
Abstract: This document provides a comprehensive technical overview of 2,3-Dimethylbenzothiazolium iodide (CAS No. 2785-06-0), a key heterocyclic quaternary ammonium salt. We will delve into its core chemical and physical properties, present a detailed synthesis protocol, explore its characteristic reactivity with mechanistic insights, and discuss its principal applications. This guide is intended for researchers, chemists, and drug development professionals who utilize benzothiazolium salts as versatile intermediates in organic synthesis and materials science. The content is structured to provide not just data, but a field-proven perspective on the causality behind its synthesis and application.
Introduction and Core Significance
2,3-Dimethylbenzothiazolium iodide is a prominent member of the benzothiazolium salt family. Structurally, it consists of a fused benzene and thiazole ring system, where the thiazole nitrogen is quaternized by a methyl group, and a second methyl group is attached to the C2 carbon. The positive charge on the benzothiazolium cation is balanced by an iodide counter-ion.
Its significance in synthetic chemistry stems primarily from the reactivity of the C2-methyl group. The electron-withdrawing nature of the quaternized heterocyclic ring acidifies the protons of this methyl group, rendering them susceptible to deprotonation by a base. The resulting methylene base is a potent nucleophile, serving as a critical building block for the synthesis of more complex molecules, most notably cyanine dyes. Understanding the properties and reactivity of this salt is therefore fundamental for its effective application in the development of fluorescent probes, photosensitizers, and other advanced functional materials.
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is the foundation of its successful application in any experimental design. The key attributes of 2,3-Dimethylbenzothiazolium iodide are summarized below.
Core Chemical Identity
The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 2785-06-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀INS | [1][3][4][5] |
| Molecular Weight | 291.15 g/mol | [1][3][4] |
| IUPAC Name | 2,3-dimethyl-1,3-benzothiazol-3-ium iodide | [1] |
| Synonyms | 2,3-Dimethylbenzo[d]thiazol-3-ium iodide | [1][3] |
Physical and Spectral Characteristics
These properties dictate the conditions for handling, storage, and analysis.
| Property | Value | Source |
| Physical State | White to light yellow crystalline powder/solid | |
| Melting Point | 222 °C | |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | |
| Storage Conditions | Store under inert gas; sensitive to light and air | [6] |
Spectral Data Insights
Spectroscopic analysis validates the structure of the compound.
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¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural confirmation. Key expected signals include two distinct methyl singlets and aromatic protons corresponding to the benzothiazole core. The chemical shifts will be influenced by the positive charge on the heterocyclic system. While specific spectra are proprietary to suppliers, typical data confirms the presence and connectivity of all protons and carbons in the molecule.[1][7][8]
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Infrared (IR) Spectroscopy: FTIR spectra will show characteristic peaks for C-H stretching of the methyl and aromatic groups, C=N and C=C stretching within the heterocyclic ring, and other fingerprint vibrations.[1]
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Mass Spectrometry (MS): Mass spectrometry will show the cationic component at m/z corresponding to the molecular weight of the 2,3-dimethylbenzothiazolium cation (C₉H₁₀NS⁺).[1]
Synthesis and Purification: A Practical Workflow
The synthesis of 2,3-Dimethylbenzothiazolium iodide is a classic example of N-alkylation, a cornerstone reaction in heterocyclic chemistry. The causality behind the chosen conditions is critical for achieving high yield and purity.
Reaction Principle: SN2 Alkylation
The synthesis proceeds via the direct quaternization of the endocyclic nitrogen atom of 2-methylbenzothiazole with an alkylating agent, typically methyl iodide. The lone pair of electrons on the sp²-hybridized nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in a standard SN2 reaction. The iodide ion, being an excellent leaving group, departs and subsequently serves as the counter-ion for the newly formed quaternary ammonium salt.
A similar reaction using 2-methylbenzoxazole and methyl iodide has been reported to yield the corresponding benzoxazolium iodide in high yield (91%) when heated in a sealed tube, illustrating the general applicability of this synthetic route.[9]
Detailed Experimental Protocol
This protocol is a representative procedure for lab-scale synthesis.
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-methylbenzothiazole in a suitable solvent such as acetonitrile or DMF.
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Scientist's Insight: Acetonitrile is often preferred as its polarity stabilizes the charged transition state of the SN2 reaction without being overly reactive, and its boiling point allows for moderate heating to increase the reaction rate.
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Alkylation: Add a slight excess (1.1-1.2 equivalents) of methyl iodide to the solution.
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Scientist's Insight: Using a slight excess of the alkylating agent ensures the complete consumption of the starting benzothiazole, which can simplify purification.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 80-82 °C for acetonitrile) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Scientist's Insight: As the reaction progresses, the product, being a salt, is often less soluble than the starting material and may precipitate from the solution, providing a visual indicator of product formation.
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-
Workup and Isolation: After cooling the mixture to room temperature, the precipitated solid product is collected by vacuum filtration.
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Purification: Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.
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Scientist's Insight: The salt is insoluble in diethyl ether, while the non-polar starting materials are soluble. This differential solubility is key to an effective purification wash. For higher purity, recrystallization from a solvent like ethanol may be performed.
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Drying: Dry the purified white or off-white solid under vacuum to yield the final product.
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for 2,3-Dimethylbenzothiazolium iodide.
Chemical Reactivity and Mechanistic Insights
The utility of 2,3-Dimethylbenzothiazolium iodide is defined by its reactivity, which is centered on the C2-methyl group.
Acidity of C2-Methyl Protons
The key to the reactivity of this compound is the enhanced acidity of the protons on the C2-methyl group. The adjacent quaternary nitrogen atom is strongly electron-withdrawing, which stabilizes the conjugate base (a neutral methylene species) formed upon deprotonation. This allows for the easy removal of a proton by a relatively mild base (e.g., pyridine, triethylamine).
Application in Condensation Reactions
The in-situ generated nucleophilic methylene base readily participates in condensation reactions with various electrophiles. A prominent example is its reaction with Zincke's salts, where it can be used to introduce an aryl residue into the thiazole ring.[10] This reactivity is fundamental to the synthesis of unsymmetrical cyanine dyes, where the methylene base attacks an electrophilic center, such as another heterocyclic salt or an orthoformate, to form the characteristic polymethine bridge.
General Reaction Pathway for Cyanine Dye Precursor Formation
Caption: General mechanism for the reactivity of the C2-methyl group.
Applications in Research and Development
The unique reactivity profile of 2,3-Dimethylbenzothiazolium iodide makes it a valuable intermediate in several fields.
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Cyanine Dye Synthesis: This is its primary application. Cyanine dyes are known for their strong absorption and fluorescence properties in the visible and near-infrared (NIR) regions. By condensing 2,3-Dimethylbenzothiazolium iodide with other heterocyclic salts, a vast library of dyes can be created for use as fluorescent labels in bio-imaging, as sensitizers in photography, and as active components in optical data storage.
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Organic Synthesis: It serves as a precursor for various heterocyclic structures. The reactive methyl group can be functionalized to build more complex molecular scaffolds.[10]
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Catalysis: Benzimidazolium salts, a related class of compounds, have been used as catalysts in reactions like the Stetter reaction.[11] While less common for benzothiazolium salts, the potential for similar catalytic activity exists, particularly in reactions requiring N-heterocyclic carbene (NHC) precursors.
Safety and Handling
As with any chemical reagent, adherence to strict safety protocols is mandatory. The information below is summarized from safety data sheets (SDS).[12][13]
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using. P280: Wear protective gloves/clothing/eye protection.[12] |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water.[12] |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Respiratory Irritation | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[12] |
Storage and Handling:
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Keep container tightly closed in a dry, cool, and well-ventilated place.[6]
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Handle under an inert gas atmosphere to prevent degradation from air and moisture.
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Avoid formation of dust and aerosols during handling.[6][13]
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In case of accidental release, use personal protective equipment, avoid breathing dust, and prevent the product from entering drains.[13]
Conclusion
2,3-Dimethylbenzothiazolium iodide is more than a simple chemical; it is a versatile and powerful synthetic intermediate. Its value is rooted in the predictable and controllable reactivity of its C2-methyl group, which is activated by the electron-deficient nature of the quaternized benzothiazolium core. This fundamental property has established it as an indispensable building block in the synthesis of cyanine dyes and other complex heterocyclic systems. For the research scientist, a firm grasp of its physicochemical properties, synthetic pathway, and reactivity mechanisms is essential for leveraging its full potential in the development of novel materials and chemical probes.
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